

# Understanding Tak-901's inhibition of FLT3 and FGFR2

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## Compound of Interest

Compound Name: Tak-901

Cat. No.: B1684297

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## TAK-901: A Dual Inhibitor of FLT3 and FGFR2 Kinases

A Technical Overview for Researchers and Drug Development Professionals

**TAK-901** is a potent, multi-targeted kinase inhibitor with significant activity against both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor 2 (FGFR2).[1][2][3] Primarily investigated as an Aurora B kinase inhibitor, its capacity to potently inhibit these key receptor tyrosine kinases has garnered interest for its therapeutic potential in various cancers.[1][2] This document provides a detailed technical guide on the inhibitory action of **TAK-901** against FLT3 and FGFR2, summarizing key quantitative data, outlining experimental methodologies, and visualizing the relevant signaling pathways.

## Quantitative Inhibition Data

The inhibitory potency of **TAK-901** against FLT3 and FGFR2 has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative view of its activity.

| Target Kinase | Assay Type                 | Cell Line | Parameter | Value (μM) | Reference |
|---------------|----------------------------|-----------|-----------|------------|-----------|
| FLT3          | Cellular                   | MV4-11    | EC50      | 0.25       | [1]       |
| FGFR2         | Cellular                   | KATO-III  | EC50      | 0.22       | [1]       |
| Aurora B      | Cellular                   | PC3       | EC50      | 0.16       | [1]       |
| Aurora A      | Biochemical<br>(Enzymatic) | -         | IC50      | 0.021      | [4][5][6] |
| Aurora B      | Biochemical<br>(Enzymatic) | -         | IC50      | 0.015      | [4][5][6] |

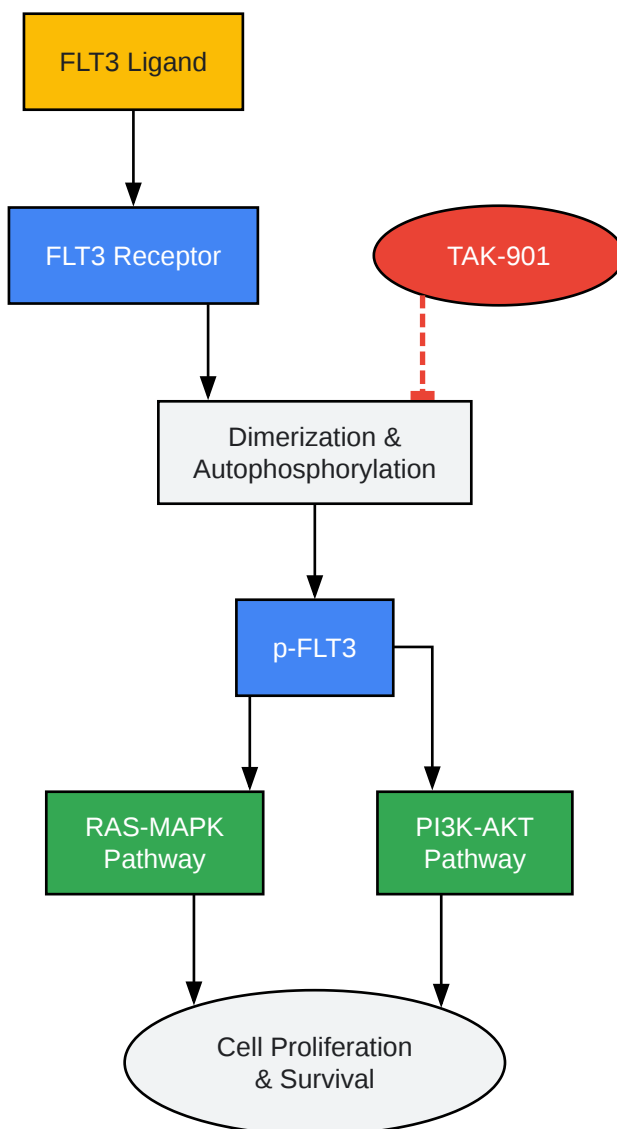
Table 1: Cellular and Biochemical Inhibitory Activity of **TAK-901**. EC50 values represent the concentration of **TAK-901** required to inhibit 50% of the kinase activity within a cellular context. IC50 values represent the concentration required for 50% inhibition in a biochemical assay.

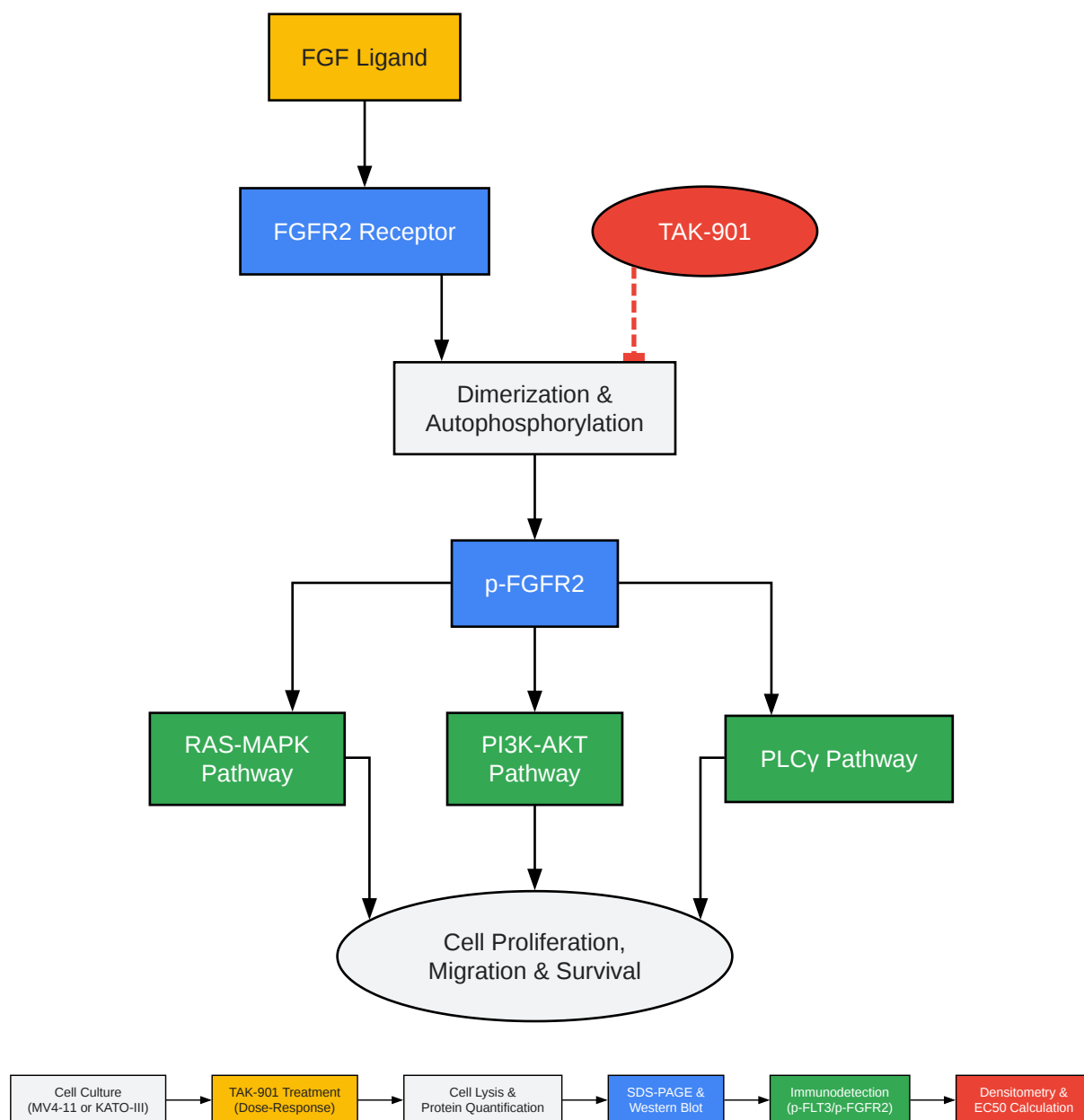
## Mechanism of Action and Signaling Pathways

**TAK-901** exerts its effects by inhibiting the autophosphorylation of FLT3 and FGFR2, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.[4]

### FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells.[7] Mutations in FLT3 are frequently observed in acute myeloid leukemia (AML).[1][7] Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling molecules and activating downstream pathways such as RAS-MAPK and PI3K-AKT. **TAK-901** inhibits this initial autophosphorylation step, effectively shutting down these pro-survival signals.





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